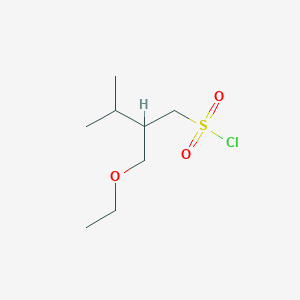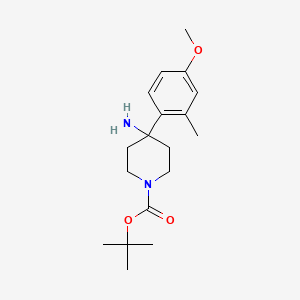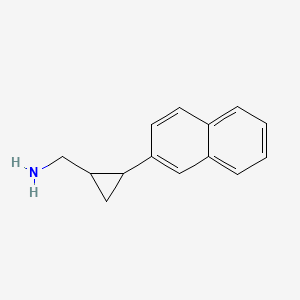
2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound with a complex structure that includes bromine, methyl, and difluoroethanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine typically involves multiple steps. One common method includes the bromination of 2-methylphenyl compounds followed by the introduction of difluoroethanamine groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated synthesis and real-time monitoring can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different carboxylic acids, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 2-Bromo-4-methylphenyl isocyanate
- 2-(4-Bromo-2-methylphenyl)acetonitrile
Uniqueness
2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.
Eigenschaften
Molekularformel |
C9H10BrF2N |
|---|---|
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
2-(4-bromo-2-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10BrF2N/c1-6-4-7(10)2-3-8(6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI-Schlüssel |
PCBGXXJIULALPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)

